N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide
Description
Properties
IUPAC Name |
N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c20-17-11-4-5-12-19(17)15-8-6-7-14(13-15)18-23(21,22)16-9-2-1-3-10-16/h1-3,6-10,13,18H,4-5,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGLVDJUIWJJEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide typically involves the reaction of 3-(2-oxopiperidin-1-yl)aniline with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide has found applications in several scientific research areas:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide ()
- Structural Difference: The pyrrolidinone (5-membered ring) replaces the piperidinone (6-membered ring) at the 3-position of the phenyl group.
- Impact on Properties: Conformational Flexibility: The smaller pyrrolidine ring imposes greater torsional strain, reducing flexibility compared to the piperidinone analog. This may limit binding to targets requiring adaptive conformations .
- Synthetic Considerations: Synthesis likely involves similar sulfonylation or substitution steps, but the pyrrolidinone precursor would require distinct cyclization strategies.
Tetramethylpiperidinyl Derivatives ()
- Example Compound : N-(phenylsulfonyl)-N-(2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)hexyl)benzenesulfonamide (2n).
- Structural Difference : Incorporates a sterically hindered 2,2,6,6-tetramethylpiperidinyl group linked via an ether bond.
- Electronic Effects: The ether oxygen introduces polarity, enhancing solubility but possibly disrupting π-π stacking interactions .
- Synthetic Pathway : Requires multi-step functionalization, including azide substitutions () or alkoxyamine couplings ().
Brominated Pyrimidinyl Analogs ()
- Example Compound : N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide.
- Structural Difference : A brominated pyrimidine-thioether substituent replaces the 2-oxopiperidinyl group.
- Thioether Linkage: The sulfur atom may participate in hydrophobic interactions or act as a hydrogen-bond acceptor, differing from the amide group in the target compound .
- Pharmacological Implications : Bromine’s presence could enhance cytotoxicity () via DNA intercalation or alkylation mechanisms.
Fluorinated Morpholinyl-Thiazolyl Derivatives ()
- Example Compound: 2,6-bis(fluoranyl)-N-[3-[5-[2-[(3-methylsulfonylphenyl)amino]pyrimidin-4-yl]-2-morpholin-4-yl-1,3-thiazol-4-yl]phenyl]benzenesulfonamide.
- Structural Difference : Complex architecture with fluorine atoms, morpholine, thiazole, and pyrimidine rings.
- Impact on Properties :
- Molecular Weight : Higher MW (684.756 g/mol) compared to the target compound, likely reducing bioavailability.
- Fluorine Effects : Enhances metabolic stability and electronegativity, improving target binding via halogen bonds .
- Multi-Ring System : The thiazole and morpholine moieties may engage in π-π stacking or hydrogen bonding with diverse biological targets.
Propargyl and Hydroxyphenyl Derivatives ()
- Example Compound : (E)-N-(4-Hydroxy-4-phenylbut-2-en-1-yl)-4-methyl-N-(3-(2-(methylsulfonamido)phenyl)prop-2-yn-1-yl)benzenesulfonamide.
- Structural Difference : Propargyl and hydroxyphenyl groups introduce alkyne and alcohol functionalities.
- Impact on Properties :
Comparative Analysis Table
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis likely parallels methods in and , involving sulfonamide coupling or nucleophilic substitution. Piperidinone precursors may require ketone protection or cyclization steps.
- Biological Activity : Analogous sulfonamides () show promise in cytotoxicity assays (), suggesting the target compound could be optimized for anticancer screening.
- Structure-Activity Relationships (SAR): Ring Size: Piperidinone > pyrrolidinone in flexibility and hydrogen-bonding range. Substituents: Bulky groups (e.g., tetramethylpiperidinyl) reduce bioavailability but enhance specificity; halogens (Br, F) improve binding and stability.
Biological Activity
N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide is a compound of significant interest due to its diverse biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound this compound features a sulfonamide group attached to a phenyl ring, which is further substituted with a 2-oxopiperidine moiety. This structural configuration is crucial for its biological activity, influencing its interaction with various biological targets.
The mechanism of action for this compound primarily involves its role as an enzyme inhibitor. The presence of the sulfonamide group allows it to interact with specific enzymes, potentially modulating their activity. For instance, it has been investigated for its inhibitory effects on carbonic anhydrases (CAs), which are important targets in pharmacology due to their involvement in various physiological processes and diseases .
Key Mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, including carbonic anhydrases, which play a role in acid-base balance and fluid secretion.
- Anticancer Activity : Research indicates that similar sulfonamide derivatives exhibit anticancer properties by inducing apoptosis in cancer cells through caspase activation pathways .
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.
Anticancer Properties
Studies have shown that derivatives of sulfonamides can exhibit significant anticancer effects. For example, compounds similar to this compound have demonstrated cytotoxicity against several cancer cell lines, including HeLa and AGS cells. The IC50 values for these compounds ranged from 0.89 to 9.63 µg/mL, indicating potent activity .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. The sulfonamide moiety is known for its ability to inhibit bacterial growth by interfering with folate synthesis pathways.
Case Studies
Several studies have focused on the biological effects of sulfonamide derivatives, including this compound:
-
Anticancer Study : A study assessed the cytotoxic effects of related compounds on human cancer cell lines. The results indicated that these compounds significantly reduced cell viability and induced apoptosis through mitochondrial pathways.
Compound IC50 (µg/mL) Cell Line Compound A 0.89 HeLa Compound B 5.00 AGS Compound C 9.63 HL-60 - Enzyme Inhibition Study : Research on enzyme inhibition revealed that the compound effectively inhibited carbonic anhydrases with selectivity towards specific isoforms, demonstrating potential applications in treating conditions like glaucoma or edema .
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
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Caspase Activation : The compound triggers apoptosis through activation of caspases (caspase-8 and -9), indicating its potential use in cancer therapy.
Concentration (µg/mL) Caspase-8 Activity (Relative Units) Caspase-9 Activity (Relative Units) 1 1.16 0.85 5 3.53 4.54 10 3.39 4.50 - Antimicrobial Efficacy : In vitro studies demonstrated significant antimicrobial activity against various bacterial strains, suggesting its utility in treating bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
